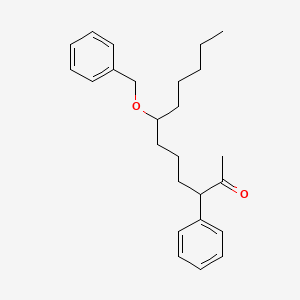

7-(Benzyloxy)-3-phenyldodecan-2-one

Description

Overview of the Chemical Scaffold and its Precedent in Complex Organic Synthesis

The fundamental structure of 7-(Benzyloxy)-3-phenyldodecan-2-one is built upon a twelve-carbon ketone chain, which acts as a scaffold. In organic synthesis, a molecular scaffold is a core structure to which various functional groups can be attached to create a diverse range of compounds. mdpi.com The design and synthesis of such scaffolds are central to creating molecules with specific functions, from pharmaceuticals to materials. mdpi.com The dodecanone backbone provides a flexible and lipophilic framework, allowing for its potential integration into nonpolar environments, a feature often sought in drug delivery and material science.

Strategic Importance of Benzyloxy and Phenyl Moieties in Advanced Molecular Design

The benzyloxy and phenyl groups are not merely passive components of the molecule; they play active and strategic roles in its chemical behavior and potential applications.

The benzyloxy group (C₆H₅CH₂O-) is frequently employed in organic synthesis as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org Its introduction into a molecule can shield a reactive hydroxyl group from unwanted reactions while other chemical transformations are carried out. organic-chemistry.orgwikipedia.org The benzyl (B1604629) group can later be removed under relatively mild conditions, such as through hydrogenolysis, making it a valuable tool in multi-step syntheses. organic-chemistry.orgacs.org

The phenyl group (C₆H₅-) is an aromatic moiety that significantly influences a molecule's properties. wisdomlib.orgyoutube.com Its presence can enhance thermal and mechanical stability in polymers and increase a compound's lipophilicity, which is crucial for its interaction with biological membranes. careers360.com Furthermore, the pi-electron system of the phenyl ring can engage in non-covalent interactions, such as pi-pi stacking, which are important for molecular recognition and self-assembly processes. careers360.com

Emergence of Dodecanone Derivatives in Contemporary Synthetic Research Paradigms

Long-chain ketones, including dodecanone derivatives, are important intermediates in various synthetic pathways. accio.com They are found in nature and have been investigated for their potential use as biopesticides. nih.gov For instance, 2-dodecanone (B165319) has been shown to modulate gene expression and interfere with hormonal signaling in insects, highlighting the potential biological activity of such long-chain ketones. nih.gov Research into these derivatives is driven by the need for new bioactive compounds and functional materials.

Interdisciplinary Relevance of this compound in Chemical Biology and Material Science Scaffolding

The unique combination of a flexible long-chain ketone, a protective benzyloxy group, and a functional phenyl group makes this compound a molecule of interdisciplinary interest.

In chemical biology , this compound could serve as a scaffold for the development of new bioactive molecules. The long aliphatic chain could facilitate interaction with lipid bilayers, while the phenyl group could be further functionalized to target specific proteins or receptors. Ketones themselves are known to play significant roles in biological systems as energy sources and signaling molecules. reagent.co.ukresearchgate.netmdpi.com

In material science , the structure of this compound is reminiscent of molecules used to create self-assembling systems or functional polymers. The interplay between the flexible dodecanone chain and the rigid phenyl group could lead to materials with interesting liquid crystalline or film-forming properties. The concept of using molecular scaffolds to build complex architectures is a cornerstone of modern materials science, with applications in tissue engineering and nanotechnology. rutgers.edunih.govyoutube.com

Interactive Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Key Features | Common Applications in Synthesis |

| Phenyl Group | Aromatic, non-polar, enhances lipophilicity. careers360.comturito.com | Drug design, polymer chemistry, building block for complex molecules. careers360.comtestbook.com |

| Benzyloxy Group | Used as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org | Multi-step organic synthesis to protect hydroxyl groups. wikipedia.orglibretexts.org |

| Dodecanone | Long aliphatic ketone chain. accio.com | Synthetic intermediate, potential bioactive properties. accio.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57987-62-9 |

|---|---|

Molecular Formula |

C25H34O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

3-phenyl-7-phenylmethoxydodecan-2-one |

InChI |

InChI=1S/C25H34O2/c1-3-4-7-17-24(27-20-22-13-8-5-9-14-22)18-12-19-25(21(2)26)23-15-10-6-11-16-23/h5-6,8-11,13-16,24-25H,3-4,7,12,17-20H2,1-2H3 |

InChI Key |

CCTLTCLGGXCQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC(C1=CC=CC=C1)C(=O)C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 7 Benzyloxy 3 Phenyldodecan 2 One

Retrosynthetic Analysis and Disconnection Approaches for the Dodecan-2-one Backbone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.comdeanfrancispress.comamazonaws.com This process helps to identify potential synthetic routes and key bond formations.

The dodecan-2-one backbone of the target molecule presents several logical points for disconnection. The most prominent disconnections are at the C-C bonds adjacent to the carbonyl group and the carbon bearing the benzyloxy group.

Primary Disconnection Strategies:

| Disconnection Point | Proposed Precursors | Corresponding Forward Reaction |

| C2-C3 Bond | A phenyl-substituted acylating agent (e.g., a phenylacetyl halide or equivalent) and a C10 organometallic reagent. | Acylation of an organometallic compound. |

| C3-C4 Bond | An α-phenyl ketone and a C8 alkylating agent. | Alkylation of a ketone enolate. nih.govresearchgate.net |

| C6-C7 Bond | A C7 aldehyde or epoxide functionalized with a benzyloxy group and a C5 organometallic reagent. | Grignard-type reaction or epoxide opening. |

| C-O Bond of Benzyloxy Group | A dodecan-2-one with a hydroxyl group at C7 and benzyl (B1604629) bromide. | Williamson ether synthesis. |

These disconnections suggest a variety of starting materials, including but not limited to, phenylacetic acid derivatives, substituted acetophenones, and long-chain alkyl halides or alcohols. The choice of disconnection will ultimately depend on the availability of starting materials and the desired control over stereochemistry.

The synthesis of 7-(Benzyloxy)-3-phenyldodecan-2-one presents significant challenges in controlling both regioselectivity and diastereoselectivity due to the presence of multiple chiral centers and functional groups.

Regioselectivity: The introduction of the phenyl group at C3 and the benzyloxy group at C7 requires precise control. For instance, in an alkylation approach, the formation of the desired enolate at the C3 position of a dodecan-2-one precursor must be favored over the alternative enolate at the C1 position. The use of bulky bases and carefully controlled reaction conditions can influence this selectivity. nih.govresearchgate.net Similarly, functionalizing the C7 position without affecting other parts of the molecule is a key consideration.

Diastereoselectivity: The molecule has two stereocenters at C3 and C7. The relative and absolute stereochemistry of these centers must be controlled. This can be achieved through several strategies:

Substrate-controlled diastereoselection: Utilizing existing stereocenters in the starting materials to direct the stereochemical outcome of subsequent reactions.

Reagent-controlled diastereoselection: Employing chiral reagents or catalysts to induce stereoselectivity. thieme-connect.comchemrxiv.org For example, a chiral reducing agent could be used to set the stereocenter at C7 if a ketone precursor is used.

Auxiliary-controlled diastereoselection: Attaching a chiral auxiliary to the substrate to direct the formation of new stereocenters, which can later be removed. thieme-connect.com

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised for the total synthesis of this compound.

A plausible convergent strategy for this compound could involve the coupling of two main fragments:

| Fragment A | Fragment B | Coupling Reaction |

| A C1-C4 fragment containing the phenyl group and the ketone precursor (e.g., an α-phenyl aldehyde or ketone). | A C5-C12 fragment containing the benzyloxy group (e.g., a C8 organometallic reagent). | Aldol-type condensation, Grignard reaction, or Wittig reaction followed by reduction and oxidation. |

| A C1-C7 fragment containing the phenyl and benzyloxy groups. | A C8-C12 fragment (e.g., a C5 organometallic reagent). | Cross-coupling reactions. mdpi.com |

Fragment coupling strategies often rely on robust and high-yielding reactions to connect the advanced intermediates. nih.govrsc.org

A possible linear sequence for this compound could start from a simple long-chain alkane or functionalized alkane. pharmacy180.commasterorganicchemistry.comstackexchange.com The key steps would involve the sequential introduction of the required functional groups.

Illustrative Linear Synthetic Sequence:

Starting Material: A suitable C12 alkane or alkene.

Functionalization at C7: Selective oxidation or halogenation followed by nucleophilic substitution to introduce the benzyloxy group. Direct C-H functionalization is an advanced but powerful strategy. nih.govnih.govrsc.org

Introduction of the Ketone at C2: Oxidation of a corresponding secondary alcohol, which could be introduced via hydration of an alkene or from a Grignard reaction. youtube.comyoutube.comlibretexts.orgyoutube.comorganic-chemistry.org

Introduction of the Phenyl Group at C3: This is a challenging step in a linear synthesis. It might involve the creation of an enolate at C3 and subsequent reaction with a phenylating agent, or the use of a precursor that already contains the phenyl group.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires the use of asymmetric synthesis techniques. nih.govnih.govresearchgate.netrsc.org This is crucial for applications where the biological activity is dependent on a specific stereoisomer.

Potential Asymmetric Strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains one of the desired stereocenters.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric aldol (B89426) reaction or an asymmetric alkylation could be used to set the stereocenter at C3. Chiral ketone catalysts have shown promise in various asymmetric photoreactions. rsc.org

Enzymatic Reactions: Utilizing enzymes that can selectively perform transformations with high stereospecificity. For instance, an enzyme could be used for the stereoselective reduction of a ketone to form the chiral alcohol at C7.

The development of a successful asymmetric synthesis would require careful selection of the chiral source and optimization of the reaction conditions to achieve high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. These are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is particularly effective for controlling the stereochemistry of aldol reactions, which are crucial for forming the β-hydroxy ketone core of the target molecule.

One of the most renowned methods involves the use of Evans oxazolidinone auxiliaries . In a hypothetical synthesis, a propionyl oxazolidinone could be enolized and reacted with an appropriate aldehyde in a diastereoselective aldol addition. The chiral auxiliary shields one face of the enolate, forcing the electrophile (the aldehyde) to attack from the less hindered face. This establishes the relative and absolute stereochemistry at the newly formed stereocenters. youtube.com

Another notable example is the camphorsultam auxiliary , which also provides excellent stereocontrol in a variety of reactions, including alkylations and aldol additions. wikipedia.org The rigid bicyclic structure of the sultam creates a highly predictable steric environment, leading to high diastereoselectivity. wikipedia.org

The general workflow for a chiral auxiliary-mediated synthesis is outlined below:

| Step | Description | Purpose |

| 1. Attachment | The achiral starting material is covalently bonded to the chiral auxiliary. | To introduce a source of chirality. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., aldol addition, alkylation) to form a new stereocenter. The existing stereocenter on the auxiliary directs the formation of one diastereomer over others. youtube.com | To control the absolute configuration of the new stereocenter. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | To yield the enantiomerically enriched target molecule and recover the auxiliary. wikipedia.org |

Asymmetric Catalysis in Stereoselective Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, organocatalysis and metal-based catalysis are highly relevant.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool. For instance, the amino acid proline can catalyze asymmetric aldol reactions. youtube.com Proline reacts with a ketone to form a nucleophilic enamine intermediate. The chiral environment of the proline catalyst then directs the enamine's attack on an aldehyde, leading to the formation of a specific stereoisomer. youtube.com The stereochemical outcome is often explained by the Zimmerman-Traxler transition state model, where the bulky groups orient themselves to minimize steric strain. youtube.com

Chiral phosphoric acids represent another class of organocatalysts that can be used to activate electrophiles and control the stereochemical environment of a reaction through hydrogen bonding. chinesechemsoc.org

| Catalyst Type | Example | Relevant Transformation | Mechanism |

| Organocatalyst | L-Proline | Asymmetric Aldol Reaction | Forms a chiral enamine intermediate; activates the electrophile via hydrogen bonding. youtube.com |

| Lewis Acid Catalyst | Chiral BINOL-derived Phosphoric Acid | Asymmetric Additions to Carbonyls | Activates electrophiles and organizes the transition state via hydrogen bonding. chinesechemsoc.org |

| Transition Metal Catalyst | Chiral Lewis Acid Complexes (e.g., with Ti, B) | Asymmetric Aldol Reaction | Coordinates to the carbonyl electrophile, enhancing its reactivity and creating a chiral environment. organic-chemistry.org |

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. researchgate.net Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. researchgate.net For synthesizing a chiral alcohol, which could be a precursor to the ketone at C2 or the benzyloxy-substituted stereocenter at C7, the biocatalytic reduction of a prochiral ketone is a highly effective strategy. taylorfrancis.comresearchgate.net

This approach typically employs ketoreductases or alcohol dehydrogenases (ADHs) , often from microbial sources like Bacillus cereus, which can reduce a wide range of ketones to their corresponding (S)- or (R)-alcohols with very high enantiomeric excess. researchgate.netmdpi.com These enzymatic reactions require a cofactor, such as NADPH or NADH, which is continuously regenerated in situ, often by using a sacrificial co-substrate like isopropanol (B130326) or glucose in a whole-cell system. mdpi.comscilit.com

A potential biocatalytic route to an intermediate for this compound could involve the asymmetric reduction of a corresponding 1,3-diketone, selectively reducing one carbonyl group to a hydroxyl group with high enantiopurity.

Key Reactions and Building Blocks Employed in Synthesis

The assembly of the carbon skeleton of this compound relies on a set of powerful and well-established bond-forming reactions.

Stereoselective Aldol Condensations and Related Carbonyl Additions

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds and is ideal for constructing the β-hydroxy ketone moiety of the target molecule. researchgate.net A stereoselective aldol reaction between an enolate derived from 2-undecanone (B123061) (bearing a benzyloxy group at the 6-position) and phenylacetaldehyde (B1677652) would directly assemble the core structure. The reaction of dianions of β-keto esters with aldehydes is another powerful variant that yields δ-hydroxy-β-keto esters, which are versatile intermediates. researchgate.netresearchgate.net

The Claisen condensation is a related reaction that joins two ester molecules to form a β-keto ester, a key building block in organic synthesis. libretexts.orgorganic-chemistry.org While the aldol reaction adds a carbon nucleophile to a carbonyl, the Claisen condensation involves nucleophilic acyl substitution. libretexts.org

Application of Organometallic Reagents (e.g., Grignard, Organolithium) in Elongation

Organometallic reagents are essential for creating carbon-carbon bonds, particularly for extending carbon chains. Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as potent carbon nucleophiles (carbanions) that readily attack electrophilic carbons, such as those in aldehydes and ketones. libretexts.orglibretexts.org

In a synthesis of this compound, these reagents could be used in several ways:

To construct the long alkyl chain by reacting a Grignard reagent, such as pentylmagnesium bromide, with a suitable electrophile (e.g., an epoxide or an alkyl halide).

To add a portion of the carbon skeleton to a carbonyl group. For example, an organolithium reagent could add to an aldehyde to create the secondary alcohol at the C7 position, which is then protected as a benzyl ether. youtube.com

It is crucial to note that these reagents are strong bases and are incompatible with acidic protons, such as those found in alcohols and carboxylic acids. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Installation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are indispensable for installing the phenyl group at the C3 position of the target molecule.

The Suzuki coupling reaction, which couples an organoboron compound (like a boronic acid) with an organohalide, is particularly well-suited for this purpose due to its mild conditions and high functional group tolerance. organic-chemistry.orgyoutube.com A plausible strategy would involve the Suzuki coupling of phenylboronic acid with a precursor molecule containing a halide or triflate at the C3 position.

Other relevant cross-coupling reactions include:

Heck Reaction : Couples an organohalide with an alkene. youtube.com

Sonogashira Reaction : Couples an organohalide with a terminal alkyne. youtube.com

Fukuyama Coupling : Couples a thioester with an organozinc reagent to form a ketone. youtube.com

These reactions provide a powerful and versatile toolkit for the precise and efficient construction of complex aryl-containing molecules like this compound. rsc.org

| Reaction | Nucleophile | Electrophile | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Organohalide/Triflate (R'-X) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck Reaction | Alkene | Organohalide/Triflate (R'-X) | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Organohalide/Triflate (R'-X) | C(sp)-C(sp²) |

Regioselective Etherification Reactions for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group at the C7 position of a precursor such as 7-hydroxy-3-phenyldodecan-2-ol presents a significant challenge in regioselectivity. With two secondary hydroxyl groups present, selective benzylation of the C7 hydroxyl is paramount. The Williamson ether synthesis is a classical and widely used method for the formation of ethers, involving the reaction of an alkoxide with an alkyl halide. rsc.orgwikipedia.orgmasterorganicchemistry.com However, its application to a diol requires careful consideration to achieve the desired regioselectivity.

Several strategies can be employed to direct the benzylation to the C7 hydroxyl group. One approach is to exploit the potential differences in steric hindrance around the two hydroxyl groups. If the phenyl group at C3 significantly shields the C2 hydroxyl, a bulky benzylating agent might preferentially react at the more accessible C7 position.

Alternatively, a temporary protecting group can be introduced at the C2 hydroxyl, followed by benzylation of the remaining hydroxyl group and subsequent deprotection. This approach, while adding steps to the synthesis, offers a more reliable method for achieving the desired regioselectivity. The choice of protecting group is critical and will be discussed in section 2.5.1.

Another strategy involves the use of organotin reagents, which can activate a specific hydroxyl group in a diol towards alkylation. For instance, dibutyltin (B87310) oxide can form a stannylene acetal (B89532) with a diol, which can then react with benzyl bromide with high regioselectivity. This method has been successfully applied in carbohydrate chemistry for the selective benzylation of diols.

The choice of solvent can also significantly influence the regioselectivity of etherification reactions. rsc.orgaiche.org A systematic screening of solvents with varying polarities and coordinating abilities can help to optimize the selective benzylation of the C7 hydroxyl group. wikipedia.orgmasterorganicchemistry.com For example, in some cases, non-polar solvents may favor the reaction at the less sterically hindered position, while polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide are often used to accelerate S(_N)2 reactions. wikipedia.org

Table 1: Comparison of Potential Regioselective Benzylation Methods

| Method | Reagents | Key Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Steric Hindrance Control | Bulky benzylating agent (e.g., benzyl trityl ether) | Differential steric accessibility of hydroxyl groups | Fewer synthetic steps | May result in a mixture of products, requiring difficult separation |

| Protecting Group Strategy | Protecting group for C2-OH, then benzyl bromide | Orthogonal protection and deprotection | High regioselectivity | Increases the number of synthetic steps |

| Organotin-mediated Alkylation | Dibutyltin oxide, benzyl bromide | Formation of a stannylene acetal to activate one hydroxyl group | High regioselectivity, mild reaction conditions | Toxicity of organotin reagents |

| Solvent-controlled Williamson Ether Synthesis | Benzyl bromide, base, various solvents | Solvent effects on the transition state and reactant solvation | Potentially simple and cost-effective | Requires extensive optimization, may not achieve high selectivity |

Ketone Synthesis Methodologies (e.g., Oxidation of Secondary Alcohols, Hydration of Alkynes, Acylation)

With the benzyloxy group in place, the final step in the synthesis of this compound is the formation of the ketone at the C2 position. Several reliable methods are available for the synthesis of ketones.

Oxidation of Secondary Alcohols:

A common and efficient method for preparing ketones is the oxidation of the corresponding secondary alcohol. tsijournals.comyoutube.com In the context of our proposed synthesis, this would involve the selective oxidation of the C2 hydroxyl group of 7-(benzyloxy)-3-phenyldodecan-2-ol. A variety of oxidizing agents can be employed, such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. The choice of reagent is crucial to avoid over-oxidation or side reactions involving the benzyloxy group or the phenyl ring. Milder reagents like PCC are often preferred to prevent unwanted side reactions. youtube.com The selective oxidation of one secondary alcohol in the presence of another can be challenging and may depend on the steric and electronic environment of the hydroxyl groups. youtube.comyoutube.com

Hydration of Alkynes:

An alternative approach to the ketone functionality is through the hydration of an alkyne. This would involve the synthesis of a 7-(benzyloxy)-3-phenyldodec-1-yne intermediate, followed by hydration. The hydration of a terminal alkyne typically yields a methyl ketone. However, this method introduces the challenge of synthesizing the alkyne precursor.

Acylation:

Acylation reactions, such as the Friedel-Crafts acylation, are powerful tools for the formation of ketones. organic-chemistry.org In a different synthetic approach, a Friedel-Crafts acylation could be envisioned where a suitable acyl chloride is reacted with a substituted aromatic ring. However, for the synthesis of this compound, an intramolecular acylation or the acylation of an organometallic reagent would be more plausible. For instance, the reaction of an organocadmium or organocuprate reagent derived from a long-chain alkyl halide with an appropriate acid chloride could be a viable route. A more modern approach could involve the photoredox- and nickel-catalyzed coupling of an aromatic carboxylic acid with an organic bromide. nih.gov

Table 2: Evaluation of Ketone Synthesis Methodologies

| Methodology | Precursor | Reagents | Key Considerations |

|---|---|---|---|

| Oxidation of Secondary Alcohol | 7-(Benzyloxy)-3-phenyldodecan-2-ol | PCC, Dess-Martin periodinane, H₂CrO₄ | Chemoselectivity to avoid oxidation of other functional groups. |

| Hydration of Alkyne | 7-(Benzyloxy)-3-phenyldodecan-1-yne | H₂O, H₂SO₄, HgSO₄ | Requires synthesis of the alkyne precursor. |

| Acylation | Varies (e.g., organometallic reagent and acid chloride) | Lewis acids (for Friedel-Crafts), organometallic reagents | Requires careful selection of substrates to ensure correct connectivity. |

Protecting Group Strategies and Deprotection Methodologies for Intermediates

In the synthesis of a multifunctional molecule like this compound, protecting groups play a crucial role in masking reactive functional groups to prevent them from interfering with desired transformations. wikipedia.org The successful application of protecting groups relies on their ease of introduction, stability under various reaction conditions, and selective removal without affecting other parts of the molecule.

Orthogonal Protecting Group Schemes for Multifunctional Precursors

An orthogonal protecting group strategy is particularly valuable in complex syntheses, as it allows for the selective deprotection of one functional group in the presence of others. bham.ac.ukthieme-connect.de This is achieved by using protecting groups that are removed under different, non-interfering conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis).

In a synthetic route proceeding through a diol intermediate with two secondary hydroxyl groups, an orthogonal protecting group scheme would be highly advantageous for achieving regioselective benzylation. For instance, one of the hydroxyl groups could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable under the basic conditions of the Williamson ether synthesis but can be selectively removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The other hydroxyl group can then be benzylated. This approach ensures that the benzyloxy group is introduced at the desired position. The concept of orthogonal protection is a cornerstone in the synthesis of complex natural products like polyketides, which often contain multiple hydroxyl groups. masterorganicchemistry.comquimicaorganica.orglibretexts.org

Selective Cleavage Methods for Benzyl Ethers

The benzyl ether is a commonly used protecting group for alcohols due to its stability under a wide range of reaction conditions. nacatsoc.org However, its removal, or deprotection, requires specific methods. The choice of deprotection method is critical to ensure that other functional groups in the molecule remain intact.

Catalytic Hydrogenolysis:

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. rsc.org This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and high-yielding. However, it is not compatible with other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing groups. In the context of this compound, this method should be effective as there are no other easily reducible groups.

Lewis Acid-Mediated Cleavage:

Benzyl ethers can also be cleaved using Lewis acids such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI). These methods are useful when catalytic hydrogenolysis is not feasible due to the presence of sensitive functional groups. The conditions for Lewis acid-mediated cleavage can often be tuned to achieve selective deprotection. For instance, BCl₃ can selectively cleave benzyl ethers in the presence of other protecting groups. rsc.org

Oxidative Cleavage:

Certain oxidizing agents can also be used to remove benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave p-methoxybenzyl (PMB) ethers, and recent developments have shown its utility for the cleavage of simple benzyl ethers under visible light irradiation. acs.org This method offers an alternative under non-reductive conditions.

Table 3: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Conditions | Compatibility |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | Not compatible with reducible functional groups (alkenes, alkynes, etc.) |

| Lewis Acid Cleavage | BCl₃, TMSI | Low temperatures | Can be selective, but may affect other acid-sensitive groups |

| Visible-Light-Mediated Oxidation | DDQ, visible light | Mild, room temperature | Compatible with a wide range of functional groups, including azides, alkenes, and alkynes acs.org |

Process Optimization and Yield Enhancement in Syntheses of this compound

Impact of Solvent Systems and Reaction Medium Engineering

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. nih.govrsc.org Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. Therefore, careful solvent selection and reaction medium engineering are essential for process optimization.

In the Williamson ether synthesis for the introduction of the benzyloxy group, the solvent plays a critical role. rsc.org Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to accelerate S(_N)2 reactions by solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. wikipedia.org A systematic screening of a range of solvents, including greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), could lead to improved yields and regioselectivity. wikipedia.org Computational tools can also be employed to predict solvent effects and guide the selection of the optimal reaction medium. aiche.org

For the ketone synthesis via oxidation of a secondary alcohol, the solvent can affect the activity of the oxidizing agent and the stability of the product. For instance, chlorinated solvents like dichloromethane (B109758) are commonly used for PCC oxidations. The use of biphasic solvent systems or phase-transfer catalysts can sometimes enhance the reaction rate and simplify product isolation.

In Friedel-Crafts acylation reactions, the solvent can influence the activity of the Lewis acid catalyst and the solubility of the reaction components. organic-chemistry.org While traditional solvents like nitrobenzene (B124822) or carbon disulfide are effective, their toxicity has led to the exploration of more environmentally friendly alternatives. Ionic liquids and supercritical fluids have emerged as promising media for Friedel-Crafts reactions, offering potential advantages in terms of catalyst recycling and product separation. youtube.com The optimization of these reactions often involves a response surface methodology to systematically evaluate the effects of multiple variables. youtube.com

Table 4: Influence of Solvent Properties on Key Synthetic Steps

| Synthetic Step | Relevant Solvent Properties | Examples of Solvents | Impact on Reaction |

|---|---|---|---|

| Williamson Ether Synthesis | Polarity, aprotic nature | DMF, DMSO, Acetonitrile | Increases reaction rate by enhancing nucleophilicity. Can influence regioselectivity. rsc.org |

| Oxidation of Secondary Alcohol | Inertness to oxidizing agent, product solubility | Dichloromethane, Acetone | Ensures stability of reactants and products, facilitates reaction work-up. |

| Friedel-Crafts Acylation | Polarity, ability to dissolve Lewis acid complexes | Nitrobenzene, Carbon disulfide, Ionic liquids | Affects catalyst activity and can influence regioselectivity. organic-chemistry.org |

Optimization of Temperature, Pressure, and Catalyst Loading Parameters

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis, aiming to maximize yield and purity while minimizing reaction times and resource consumption. For the synthesis of this compound, optimization would focus on the key bond-forming steps.

α-Alkylation of Phenylacetone (B166967):

A feasible approach to the 3-phenyldodecan-2-one skeleton is the alkylation of the enolate of phenylacetone with a suitable nine-carbon alkyl halide, such as 1-bromononane (B48978). The efficiency of this SN2 reaction is highly dependent on the reaction conditions. jove.comjove.comchemistrysteps.com

Optimization of Base and Temperature for Alkylation:

The choice of base is paramount in enolate formation to prevent side reactions. jove.comjove.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to ensure complete and irreversible deprotonation of the ketone. jove.comlumenlearning.com The reaction temperature also plays a crucial role; low temperatures are typically employed to control the reaction rate and selectivity. chemistrysteps.comnumberanalytics.com

An illustrative optimization study for the alkylation of phenylacetone with 1-bromononane is presented in Table 1. The data, while hypothetical, is based on established principles of enolate chemistry.

Table 1: Optimization of Alkylation Conditions for 3-Phenyldodecan-2-one Synthesis

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 25 | 12 | 45 |

| 2 | LDA (1.1) | THF | -78 | 4 | 85 |

| 3 | LDA (1.1) | THF | 0 | 4 | 78 |

| 4 | KHMDS (1.1) | Toluene (B28343) | -78 | 4 | 82 |

| 5 | LDA (1.0) | THF | -78 | 4 | 75 |

The data indicates that a strong, sterically hindered base like LDA at low temperatures provides the highest yield. lumenlearning.com Using a slight excess of the base ensures complete conversion of the starting ketone to its enolate. researchgate.net

Williamson Ether Synthesis for this compound:

Assuming the successful synthesis and subsequent hydroxylation of 3-phenyldodecan-2-one at the 7-position to yield 7-hydroxy-3-phenyldodecan-2-one, the final step would be a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.combyjus.com

Optimization of Temperature and Base for Etherification:

The choice of base and reaction temperature are key parameters to optimize. A strong base is required to fully deprotonate the secondary alcohol. The temperature needs to be sufficient to drive the reaction to completion without promoting side reactions like elimination. wikipedia.org

Table 2 presents a hypothetical optimization for the Williamson ether synthesis of the target compound.

Table 2: Optimization of Williamson Ether Synthesis Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | THF/H₂O | 50 | 24 | 60 |

| 2 | NaH | THF | 25 | 12 | 88 |

| 3 | NaH | THF | 65 | 6 | 92 |

| 4 | KOtBu | THF | 25 | 12 | 75 (with elimination byproduct) |

| 5 | Ag₂O | DMF | 80 | 18 | 85 |

The results suggest that using sodium hydride in an aprotic solvent like THF at an elevated temperature provides an excellent yield of the desired ether. libretexts.org While silver oxide (Ag₂O) offers milder conditions, it may require higher temperatures and longer reaction times. libretexts.org

Mechanistic Insights into Yield-Limiting and Side Reactions

A thorough understanding of the reaction mechanisms and potential side reactions is crucial for optimizing the synthesis and troubleshooting any issues that may arise.

α-Alkylation of Ketones:

Yield-Limiting Factors and Side Reactions:

O-Alkylation vs. C-Alkylation: While C-alkylation is generally preferred, the choice of solvent and counter-ion can influence the ratio of C- to O-alkylation. Polar aprotic solvents tend to favor C-alkylation.

Polyalkylation: If the mono-alkylated product is deprotonated by any remaining base, a second alkylation can occur, leading to a mixture of products. Using a strong base like LDA in a stoichiometric amount and at low temperatures helps to minimize this by ensuring the complete and rapid conversion of the starting ketone to its enolate. lumenlearning.com

Elimination: The use of secondary or tertiary alkyl halides as electrophiles can lead to elimination reactions (E2) as a major side-product, where the enolate acts as a base rather than a nucleophile. jove.comchemistrysteps.com For the synthesis of this compound, this would be a consideration if a secondary halide were used in the alkylation step.

Self-Condensation: If the ketone is not fully converted to its enolate, the remaining enolizable ketone can undergo self-condensation (an aldol reaction), leading to dimeric byproducts. jove.comjove.com This is another reason why strong, non-nucleophilic bases are essential for high yields. jove.com

Williamson Ether Synthesis:

The Williamson ether synthesis is a classic SN2 reaction, and its primary yield-limiting side reaction is elimination. wikipedia.org

Yield-Limiting Factors and Side Reactions:

Elimination (E2): The alkoxide base can abstract a proton from the electrophile (benzyl bromide in this case), leading to the formation of an alkene. While benzyl bromide itself cannot undergo elimination, if the alkyl halide used in the preceding alkylation step were secondary or tertiary, this would be a significant issue. wikipedia.orgmasterorganicchemistry.com In the context of forming the benzyloxy ether, the base (e.g., sodium hydride) could potentially react with the solvent or other components if not handled under inert conditions.

Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance. While the primary benzyl bromide is an excellent electrophile, if a more sterically hindered alcohol or electrophile were used, the rate of the SN2 reaction would decrease, potentially allowing side reactions to become more prominent. wikipedia.org

By carefully controlling the reaction parameters as outlined and understanding the mechanistic pathways of potential side reactions, the synthesis of this compound can be optimized for both efficiency and purity.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of 7 Benzyloxy 3 Phenyldodecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton (¹H) and carbon (¹³C) signals, providing a comprehensive picture of the molecule's architecture.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 7-(Benzyloxy)-3-phenyldodecan-2-one, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl and benzyloxy groups, the benzylic methylene (B1212753) protons, the methine proton adjacent to the phenyl group, the methylene protons adjacent to the ether linkage, and the long alkyl chain protons. The methyl protons of the acetyl group and the terminal methyl group of the dodecane (B42187) chain will also be visible. The chemical shifts are influenced by the electronic effects of the neighboring functional groups. For instance, the protons on the carbon adjacent to the oxygen of the benzyloxy group are expected to be shifted downfield. inflibnet.ac.inlibretexts.org Similarly, the methine proton at the C3 position, being adjacent to the phenyl group and the carbonyl group, will also experience significant deshielding. inflibnet.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 205-220 ppm for ketones. numberanalytics.comoregonstate.edupressbooks.pub The aromatic carbons of the phenyl and benzyl (B1604629) groups will appear in the aromatic region (around 125-140 ppm). The carbon of the benzylic methylene group and the carbon bonded to the ether oxygen will also have characteristic downfield shifts. chemicalbook.com The remaining carbons of the dodecane chain will appear in the aliphatic region of the spectrum.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established chemical shift ranges for similar structural motifs.

| Atom Number | Hypothetical ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | 2.15 (s, 3H) | 29.5 |

| 2 | - | 209.0 |

| 3 | 3.70 (dd, 1H, J = 8.0, 6.0) | 55.0 |

| 4 | 1.80 (m, 2H) | 35.0 |

| 5 | 1.30-1.50 (m, 2H) | 28.0 |

| 6 | 1.25-1.45 (m, 2H) | 29.8 |

| 7 | 3.50 (m, 1H) | 79.0 |

| 8 | 1.50-1.65 (m, 2H) | 32.0 |

| 9 | 1.20-1.40 (m, 2H) | 25.5 |

| 10 | 1.20-1.40 (m, 2H) | 22.7 |

| 11 | 1.20-1.40 (m, 2H) | 31.9 |

| 12 | 0.88 (t, 3H, J = 7.0) | 14.1 |

| 1' (C6H5-CH-) | - | 140.0 |

| 2', 6' (C6H5-CH-) | 7.25-7.35 (m, 2H) | 128.5 |

| 3', 5' (C6H5-CH-) | 7.15-7.25 (m, 2H) | 128.0 |

| 4' (C6H5-CH-) | 7.10-7.20 (m, 1H) | 126.5 |

| 1'' (BnO-) | - | 138.0 |

| 2'', 6'' (BnO-) | 7.30-7.40 (m, 2H) | 128.4 |

| 3'', 5'' (BnO-) | 7.25-7.35 (m, 2H) | 127.8 |

| 4'' (BnO-) | 7.20-7.30 (m, 1H) | 127.6 |

| 7'' (BnO-CH2-) | 4.50 (s, 2H) | 70.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. rsc.org For this compound, COSY would be instrumental in tracing the connectivity of the aliphatic chain. For example, the methine proton at C3 would show correlations to the methylene protons at C4. This would allow for the sequential assignment of the protons along the dodecane backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. jove.com This is particularly useful for identifying connectivity around quaternary carbons and across heteroatoms. For instance, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2. The benzylic protons (C7'') would show correlations to the carbons of the benzyl aromatic ring and to the C7 of the dodecane chain, confirming the position of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of their through-bond connectivity. massbank.eu This is vital for determining the stereochemistry and conformation of the molecule. For example, NOESY correlations could be observed between the protons of the phenyl group at C3 and the protons of the adjacent methylene group at C4, providing insight into the preferred conformation around the C3-C4 bond. Correlations between the benzylic protons and protons on the dodecane chain would further define the spatial arrangement of the molecule.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures. It separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. This would be particularly useful for assessing the purity of a sample of this compound, as it could distinguish the target molecule from any smaller or larger impurities without the need for physical separation.

Quantitative NMR (qNMR): qNMR allows for the precise determination of the concentration of a substance by comparing the integral of one of its signals to the integral of a known amount of an internal standard. This method can be used to accurately determine the purity of this compound, providing a more accurate measure than chromatographic methods alone.

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₂₅H₃₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses would provide strong evidence for the proposed molecular formula.

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the parent ion. For this compound, several characteristic fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. nih.govyoutube.com

Alpha-Cleavage of the Ketone: Ketones typically undergo cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of acylium ions.

McLafferty Rearrangement: If a gamma-hydrogen is available, ketones can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the alpha-beta bond. massbank.eunih.gov

A hypothetical fragmentation table for this compound is presented below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 366.2559 | [C₂₅H₃₄O₂]⁺˙ (Molecular Ion) | - |

| 275 | [C₁₈H₂₇O]⁺ | Loss of benzyl radical |

| 133 | [C₉H₉O]⁺ | Alpha-cleavage at C2-C3 bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization) Tailored for the Compound

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties, such as polarity, thermal stability, and molecular weight. For this compound, which is a moderately polar and high-molecular-weight compound, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are most suitable.

Electrospray Ionization (ESI) is a soft ionization method that generates ions from a solution, making it ideal for large, polar, and thermally labile molecules. nih.gov The process involves creating a fine spray of charged droplets from a solution of the analyte passed through a high-voltage capillary. nih.govnd.edu Subsequent solvent evaporation leads to the formation of gas-phase ions. youtube.com For a neutral molecule like this compound, ionization typically occurs via protonation ([M+H]⁺) or the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The ether and ketone oxygen atoms, with their lone pairs of electrons, can serve as sites for protonation, particularly when the mobile phase is adjusted to a lower pH. chromatographyonline.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is particularly effective for molecules that are less polar and have good thermal stability. wikipedia.orgnationalmaglab.org Unlike ESI, APCI involves vaporizing the sample in a heated nebulizer before it enters a corona discharge. creative-proteomics.com The high-energy discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecules through gas-phase ion-molecule reactions. wikipedia.orgemory.edu This process typically yields the protonated molecule [M+H]⁺. wikipedia.orgnih.gov Given that this compound must be volatile enough to be vaporized without decomposition, APCI presents a robust alternative to ESI, especially for interfacing with normal-phase liquid chromatography where ESI is less effective. nationalmaglab.orgcreative-proteomics.com

Table 1: Comparison of ESI and APCI for the Analysis of this compound

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ions are generated from charged droplets in solution. nih.gov | Ions are generated from gas-phase reactions following thermal vaporization. wikipedia.org |

| Analyte Suitability | Best for polar to highly polar molecules. enovatia.com | Best for non-polar to moderately polar, thermally stable molecules. wikipedia.orgnationalmaglab.org |

| Typical Ions Formed | [M+H]⁺, [M+Na]⁺, [M+K]⁺, and other adducts; can form multiply charged ions. nd.edu | Primarily singly charged [M+H]⁺ or M⁺• radical cations. creative-proteomics.comnih.gov |

| Interface with LC | Excellent for reversed-phase LC. | Compatible with both reversed-phase and normal-phase LC; can handle higher flow rates. nationalmaglab.org |

| Thermal Stress | Minimal, as ionization occurs from solution at near-ambient temperatures. | High, as the analyte must be vaporized (350–500 °C). wikipedia.org |

| Matrix Effects | More susceptible to ion suppression from salts and non-volatile buffers. | Less susceptible to suppression from non-volatile components. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present within a molecule. mdpi.com These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the types of bonds and their environment.

The structure of this compound contains three key functional groups—a ketone, a benzyloxy ether, and a phenyl ring—each with distinct vibrational signatures.

Ketone Group (C=O): The carbonyl stretch of a ketone gives rise to one of the most intense and easily identifiable peaks in an IR spectrum. spectroscopyonline.com For a saturated, acyclic ketone like the one in the target molecule, this stretching vibration is expected to appear in the range of 1715-1720 cm⁻¹. pressbooks.publibretexts.org Conjugation typically lowers this frequency, but here the ketone is insulated from the phenyl ring by a methylene group.

Ether Linkage (C-O-C): The benzyloxy group features two C-O stretching vibrations. The aryl-O stretch (Ar-O-CH₂) and the alkyl-O stretch (Ar-O-CH₂) typically produce strong bands in the fingerprint region of the IR spectrum, generally between 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

Aromatic Moieties (Phenyl and Benzyl): The presence of two aromatic rings (phenyl and the benzyl portion of the ether) results in several characteristic bands.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹, typically around 3030 cm⁻¹. pressbooks.pubopenstax.org

C=C Stretch: In-ring carbon-carbon stretching vibrations produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pubopenstax.org Bands near 1600, 1580, and 1500 cm⁻¹ are characteristic of the aromatic framework. openstax.org

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane bending. The exact position of these bands is diagnostic of the substitution pattern on the aromatic rings. openstax.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ketone | C=O Stretch | 1720 - 1715 | Strong |

| Aromatic Rings | C-H Stretch | 3100 - 3010 | Medium to Weak |

| C=C Ring Stretch | 1600, 1580, 1500 | Medium to Weak | |

| C-H Out-of-Plane Bend | 900 - 690 | Strong | |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium | |

| Ether (Benzyloxy) | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1000 | Strong |

Conformational Analysis using Vibrational Spectroscopy

Conformational complexity can manifest in vibrational spectra as broadened bands or the appearance of multiple closely spaced peaks where only one is expected for a rigid structure. nih.gov By performing temperature-dependent spectroscopic studies, one can sometimes resolve these features, as the relative populations of higher-energy conformers increase with temperature. The combination of experimental IR and Raman data with quantum mechanical calculations (e.g., Density Functional Theory) is a powerful approach to assign specific spectral features to individual conformers and understand the conformational preferences of the molecule. ibm.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (When Crystalline)

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. carleton.edu For chiral molecules like this compound, this technique can also establish the absolute stereochemistry, provided a suitable single crystal can be grown. The primary challenge often lies in obtaining diffraction-quality crystals.

Growing a high-quality single crystal is a process that depends on multiple factors, including compound purity, choice of solvent, temperature, and time. rochester.edu For a molecule with both non-polar (dodecyl chain) and polar (ketone, ether) characteristics, a systematic approach to crystallization is required.

Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. rochester.edu High solubility often leads to the formation of many small microcrystals, while very low solubility may prevent crystallization altogether. wpmucdn.com A screening of various solvents (e.g., hexane, toluene (B28343), ethyl acetate, dichloromethane (B109758), methanol) is a necessary first step. iucr.org

Common Crystallization Techniques:

Slow Evaporation: A near-saturated solution of the compound is prepared, filtered to remove dust, and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks. ufl.edunih.gov

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below in an insulated container. iucr.orgufl.edu This method exploits the decrease in solubility with temperature.

Vapor Diffusion: This is often the most successful method. ufl.edu A concentrated solution of the compound in a solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then enclosed in a larger, sealed container that holds a more volatile "anti-solvent" (e.g., pentane (B18724) or diethyl ether) in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. ufl.edu

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a less dense, miscible anti-solvent (or vice-versa) in a narrow tube. jove.com Crystals form slowly at the interface as the liquids diffuse into one another.

Once a crystal of suitable size (typically 0.1-0.3 mm) and quality is obtained, it is mounted on a goniometer head on an X-ray diffractometer. wpmucdn.comjove.com

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage. rsc.orgresearchgate.net It is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays. carleton.eduresearchgate.net

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and the crystal's space group. rsc.org

An initial structural model is generated using computational methods (e.g., direct methods), which provides the positions of most non-hydrogen atoms. rsc.org

This initial model is then refined using full-matrix least-squares procedures. rsc.orgresearchgate.net This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction pattern and one calculated from the model.

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model." rsc.org

The quality of the final structure is evaluated using crystallographic agreement indices, primarily the R1 factor, which should ideally be below 5% for a well-refined structure. researchgate.net

Chromatographic Methods for Purity Profiling and Isomer Separation

Chromatographic methods provide the backbone for evaluating the chemical purity and stereoisomeric composition of this compound. The selection of a specific technique is dictated by the nature of the impurities and the stereochemical questions being addressed.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative determination of the purity of this compound. Due to the compound's relatively high molecular weight and low volatility, reversed-phase HPLC is the method of choice for assessing the presence of non-volatile impurities and byproducts from its synthesis.

A typical HPLC method would employ a C18 stationary phase, which provides excellent resolving power for compounds with significant hydrophobic character, such as the long alkyl chain and aromatic rings present in this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of the main component from both more polar and less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophores (the phenyl and benzyloxy groups) present in the molecule. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy and precision. gcms.czresearchgate.net

Detailed Research Findings: In a hypothetical study aimed at validating a purity assessment method for this compound, a reversed-phase HPLC method was developed. The method demonstrated excellent linearity over a concentration range of 0.1 to 1000 µg/mL with a correlation coefficient (R²) of >0.999. The limit of detection (LOD) and limit of quantification (LOQ) were established to be 0.05 µg/mL and 0.15 µg/mL, respectively, showcasing the method's sensitivity for trace impurity detection. The method was successfully applied to a synthesized batch of the compound, revealing a purity of 99.5% with two minor impurities being quantified.

| Parameter | Value |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

While HPLC is ideal for non-volatile substances, Gas Chromatography (GC) is the preferred technique for identifying and quantifying volatile impurities and reaction byproducts that may be present in the final product of this compound. nih.govntu.edu.sg Such impurities could include residual solvents from the synthesis and purification process (e.g., toluene, hexane, ethyl acetate) or low molecular weight byproducts.

A standard GC analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into a GC system equipped with a capillary column. A non-polar or medium-polarity stationary phase is typically used for the separation of a wide range of volatile organic compounds. A flame ionization detector (FID) is commonly employed due to its high sensitivity to hydrocarbons and its wide linear range. For unambiguous identification of unknown volatile impurities, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool. shimadzu.comnih.gov

Detailed Research Findings: In a hypothetical quality control analysis of a batch of this compound, headspace GC-MS was utilized to screen for volatile impurities. The analysis identified trace amounts of toluene (a common solvent in organic synthesis) and benzaldehyde, a potential degradation product of the benzyloxy group. The concentrations of these impurities were determined to be below the acceptable limits set by regulatory guidelines.

| Parameter | Value |

| Chromatographic Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) and Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

The molecule this compound possesses two stereocenters, at the C3 and C7 positions. This means it can exist as a mixture of up to four stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The pairs ((3R, 7R), (3S, 7S)) and ((3R, 7S), (3S, 7R)) are enantiomers, while the relationship between a member of one pair and a member of the other is diastereomeric. thegoodscentscompany.com The separation and quantification of these stereoisomers are crucial as they can exhibit different biological activities. Chiral chromatography is the definitive method for this purpose.

Both chiral HPLC and chiral GC can be employed. Chiral HPLC, using a chiral stationary phase (CSP), is often the first choice for its versatility. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known to be effective in resolving a wide range of chiral compounds, including ketones. The separation is based on the differential interactions between the enantiomers/diastereomers and the chiral environment of the stationary phase, leading to different retention times.

Alternatively, chiral GC can be used, particularly after derivatization of the ketone to a more volatile species. Cyclodextrin-based chiral stationary phases are commonly used in GC for enantiomeric separations. gcms.cz

Detailed Research Findings: In a hypothetical research setting focused on the asymmetric synthesis of this compound, a chiral HPLC method was developed to determine the diastereomeric ratio and the enantiomeric excess of the product. A cellulose-based chiral column was found to provide baseline separation of all four stereoisomers. The analysis of a synthesized sample revealed a diastereomeric ratio of 90:10 in favor of the (3R, 7R)/(3S, 7S) pair and an enantiomeric excess of 95% for the (3R, 7R) enantiomer.

| Parameter | Value |

| Chromatographic Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Theoretical and Computational Chemistry Studies of 7 Benzyloxy 3 Phenyldodecan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, had they been applied to 7-(Benzyloxy)-3-phenyldodecan-2-one, would offer a granular view of its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study would begin by optimizing the geometry of this compound to find its most stable three-dimensional structure, corresponding to the minimum energy on its potential energy surface. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Such data would be crucial for understanding steric interactions and the molecule's preferred shape.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even higher accuracy, particularly for electronic properties, researchers often turn to ab initio methods. These "from the beginning" calculations are more computationally intensive but can provide benchmark-quality results for the electronic structure of this compound. This would involve calculating the molecule's total energy, electron density distribution, and dipole moment with a high degree of precision.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of predicting a molecule's chemical reactivity. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how this compound would interact with other reagents. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov Generally, a large gap suggests high stability, while a small gap indicates higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow scientists to observe its motion over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be invaluable for exploring its vast conformational landscape.

Force Field Parameterization and Validation for Complex Organic Molecules

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that defines the potential energy of the system. For a unique molecule like this compound, existing force fields might need to be extended or validated. This involves a careful process of parameterization, often using data from high-level quantum chemical calculations, to ensure the simulation accurately reproduces the molecule's physical behavior.

Trajectory Analysis for Conformational Transitions and Stability

Once a simulation is run, analyzing the resulting trajectory can reveal how the molecule folds and flexes over time. For this compound, this would show the various stable and transient shapes it can adopt in different environments. This information is critical for understanding how its structure relates to its function, particularly in biological or materials science contexts.

As the field of computational chemistry continues to expand, it is plausible that detailed theoretical studies of this compound and similar complex organic molecules will be undertaken, filling the current gap in the scientific literature.

Docking Studies and Ligand-Receptor Interaction Prediction (If Applicable to Proposed Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

Given the structural features of this compound, which includes a ketone, a phenyl group, and a benzyloxy moiety, potential biological targets could include a range of enzymes. For instance, enzymes such as phosphodiesterases (PDEs) have been identified as targets for molecules with benzyl (B1604629) groups. arabjchem.orgresearchgate.net In a hypothetical docking study, a specific isoform, such as Phosphodiesterase-3B (PDE3B), could be selected as a potential target. arabjchem.orgresearchgate.net Another potential target could be DNA gyrase, an enzyme that has been studied in the context of other complex organic molecules with antimicrobial potential. nih.gov

The initial step would involve obtaining the three-dimensional crystal structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared for docking. This preparation involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. The ligand, this compound, would also be prepared by generating its 3D structure and optimizing its geometry.

Once the target protein and the ligand are prepared, docking simulations are performed. The docking software places the ligand in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. These functions calculate a score that represents the strength of the interaction, often expressed in kcal/mol. nih.gov

The scoring function takes into account various non-covalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties. The results of the docking study would predict the most stable binding pose of this compound within the active site of the target protein and provide a predicted binding energy. nih.gov For example, a hypothetical docking of this compound into the active site of DNA gyrase B could yield binding energy values that can be compared to known inhibitors. nih.gov

Table 1: Hypothetical Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Phosphodiesterase-3B (PDE3B) | -8.5 | ASN450, LEU478, ILE500 |

| DNA Gyrase B | -9.2 | ASP73, ASN46, ARG76 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -7.9 | HIS323, HIS449, TYR473 |

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for Predictive Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

To build a QSAR model, a set of molecules with known biological activities is required. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity against a specific biological target.

Once the activity data is available, molecular descriptors are calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. Examples of descriptors include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various 3D descriptors derived from the molecule's conformation. nih.gov

Feature selection is a critical step to identify the most relevant descriptors that correlate with the biological activity. This helps in building a robust and predictive model by eliminating irrelevant or redundant descriptors.

With the selected descriptors, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. arabjchem.orgnih.gov The goal is to create an equation that can predict the biological activity of new, untested compounds based on their calculated descriptors.

The predictive power of the QSAR model is assessed through rigorous statistical validation. This typically involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in the model development. arabjchem.orgresearchgate.net A reliable QSAR model will have high values for correlation coefficients (r²) and cross-validation coefficients (q²), and a low standard error of estimation. arabjchem.orgresearchgate.net

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. arabjchem.org CoMFA models correlate the biological activity of compounds with their steric and electrostatic fields. arabjchem.org The resulting contour maps can guide the design of new analogs by indicating regions where bulky or electron-donating/withdrawing groups would be favorable for activity. arabjchem.org

Table 2: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.94 | Indicates a strong correlation between predicted and experimental activities. |

| q² (Cross-validated r²) | 0.56 | Measures the predictive ability of the model. |

| SEE (Standard Error of Estimation) | 0.23 | Represents the deviation of the predicted values from the experimental values. |

| F-value | 150.7 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 4 | The number of principal components used in the PLS model. |

Spectroscopic Property Prediction from Computational Models

Computational chemistry methods, particularly those based on quantum mechanics, can be used to predict the spectroscopic properties of molecules like this compound. These predictions can aid in the structural elucidation and characterization of the compound.

Density Functional Theory (DFT) is a widely used computational method for predicting a variety of molecular properties. By calculating the optimized geometry of the molecule, it is possible to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure. Electronic transitions can also be predicted to simulate a UV-Visible spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data (Illustrative) |

| ¹³C NMR Chemical Shifts (ppm) | C=O: 209.5, Phenyl C: 125-140, O-CH₂: 70.1 |

| ¹H NMR Chemical Shifts (ppm) | Phenyl H: 7.2-7.4, O-CH₂: 4.5, CH₃ (ketone): 2.1 |

| IR Vibrational Frequencies (cm⁻¹) | C=O stretch: 1715, C-O stretch: 1100, Aromatic C-H stretch: 3050 |

| UV-Vis λmax (nm) | 260 (due to phenyl and benzyl groups) |

NMR Chemical Shift and Coupling Constant Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. smu.edumdpi.com The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR chemical shifts. nih.govderpharmachemica.com